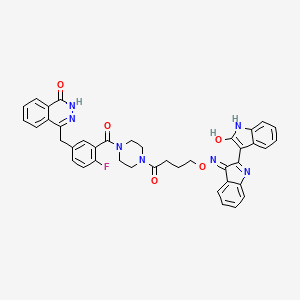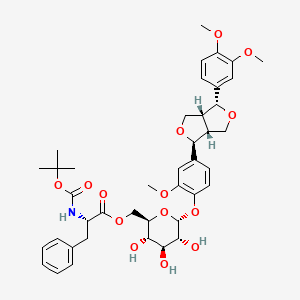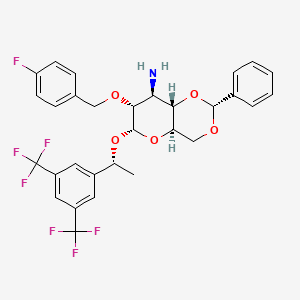![molecular formula C13H21N5O7S B12368407 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxane ring, multiple hydroxyl groups, and a sulfamoylphenyl group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea typically involves multiple steps, starting with the preparation of the oxane ring structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of automated reactors to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or activating the target’s function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea: Unique due to its specific functional groups and molecular structure.
Sulfur compounds: Share the sulfamoyl group but differ in other structural aspects.
Pt(II) complexes with cis-PtP2S2 pharmacophores: Similar in having sulfur-containing groups but differ in their metal coordination.
Uniqueness
This compound stands out due to its combination of an oxane ring, multiple hydroxyl groups, and a sulfamoylphenyl group, which confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H21N5O7S |
|---|---|
Peso molecular |
391.40 g/mol |
Nombre IUPAC |
1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C13H21N5O7S/c14-9-11(21)10(20)8(5-19)25-12(9)17-18-13(22)16-6-1-3-7(4-2-6)26(15,23)24/h1-4,8-12,17,19-21H,5,14H2,(H2,15,23,24)(H2,16,18,22)/t8-,9-,10-,11-,12+/m1/s1 |
Clave InChI |
LBKFCVCIQJTPIH-OOCWMUITSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NNC2C(C(C(C(O2)CO)O)O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



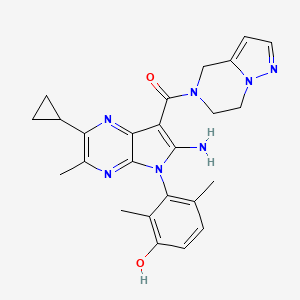

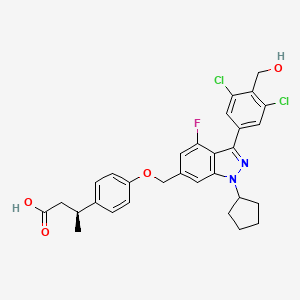

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
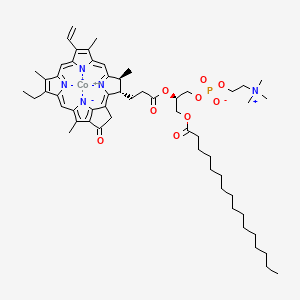
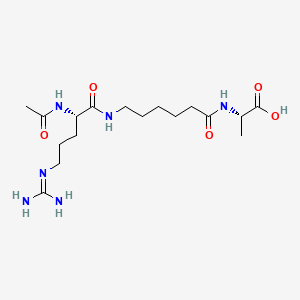
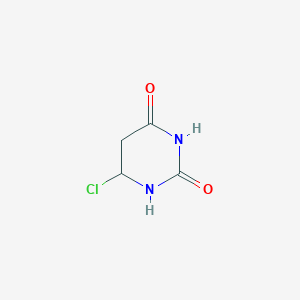
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
